N-(4-cyanophenyl)-4-[(phenylcarbonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzamido-N-(4-cyanophenyl)benzamide is an organic compound with the molecular formula C21H15N3O2 It is a derivative of benzamide, characterized by the presence of both benzamido and cyanophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzamido-N-(4-cyanophenyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
Industrial production of benzamide derivatives often involves the reaction of benzoyl chloride with primary or secondary amines through nucleophilic acyl substitution. This method is widely employed due to its simplicity and effectiveness in producing high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Benzamido-N-(4-cyanophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Benzamido-N-(4-cyanophenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-benzamido-N-(4-cyanophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
4-Benzamido-N-(4-cyanophenyl)benzamide can be compared with other benzamide derivatives, such as:
N-(4-Cyanophenyl)benzamide: Similar in structure but lacks the benzamido group.
4-(Benzoylamino)-N-(2-cyanophenyl)benzamide: Similar but with a different substitution pattern
The uniqueness of 4-benzamido-N-(4-cyanophenyl)benzamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H15N3O2 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-benzamido-N-(4-cyanophenyl)benzamide |
InChI |
InChI=1S/C21H15N3O2/c22-14-15-6-10-18(11-7-15)23-21(26)17-8-12-19(13-9-17)24-20(25)16-4-2-1-3-5-16/h1-13H,(H,23,26)(H,24,25) |
InChI Key |
UGMAEHQAHQMNCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.